2-Hydroxy-6-(nitrosocyanamido)hexanamide

Description

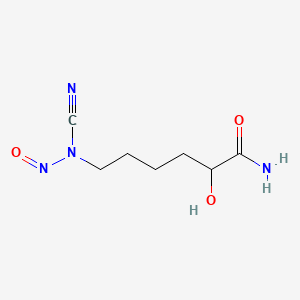

Structure

3D Structure

Properties

CAS No. |

101913-96-6 |

|---|---|

Molecular Formula |

C7H12N4O3 |

Molecular Weight |

200.20 g/mol |

IUPAC Name |

6-[cyano(nitroso)amino]-2-hydroxyhexanamide |

InChI |

InChI=1S/C7H12N4O3/c8-5-11(10-14)4-2-1-3-6(12)7(9)13/h6,12H,1-4H2,(H2,9,13) |

InChI Key |

TUJSIHFQGCWTNS-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN(C#N)N=O)CC(C(=O)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hydroxy 6 Nitrosocyanamido Hexanamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For 2-Hydroxy-6-(nitrosocyanamido)hexanamide, key disconnections can be identified in the hexanamide (B146200) backbone and at the novel nitrosocyanamido group.

Tactical Approaches for the Formation of the Nitrosocyanamido Group

The nitrosocyanamido group (-N(NO)CN) is a unique and reactive functional group. Its construction is a critical step in the synthesis of the target molecule. A plausible retrosynthetic disconnection of this group would involve the nitrosation of a cyanamide (B42294) precursor.

A forward synthesis approach could involve the reaction of a primary amine with cyanogen (B1215507) bromide to form a monosubstituted cyanamide. Subsequent N-nitrosation under carefully controlled conditions, for instance using a reagent like tert-butyl nitrite (B80452) or a [NO+·Crown·H(NO3)2-] complex, would yield the desired nitrosocyanamido functionality. organic-chemistry.org The choice of nitrosating agent is crucial to avoid unwanted side reactions, especially given the presence of other nucleophilic sites in the molecule. organic-chemistry.org

| Step | Reaction | Reagents | Key Considerations |

| 1 | Cyanamide Formation | Primary Amine, Cyanogen Bromide | Control of stoichiometry to prevent disubstitution. |

| 2 | N-Nitrosation | Cyanamide precursor, tert-Butyl Nitrite (TBN) or other nitrosating agents | Mild reaction conditions to maintain the integrity of other functional groups. organic-chemistry.org |

Modular Strategies for Hexanamide Backbone Assembly

The hexanamide backbone provides the structural framework of the molecule. A modular assembly strategy would involve the synthesis of distinct fragments that are later combined. nih.govrsc.orgrsc.org This approach offers flexibility and allows for the independent optimization of the synthesis of each module.

A logical disconnection of the hexanamide backbone is at the amide bond. This leads to two key synthons: a 6-amino-2-hydroxyhexanoic acid derivative and an amine that will ultimately bear the nitrosocyanamido group.

The synthesis of the 6-amino-2-hydroxyhexanoic acid backbone can be approached from commercially available starting materials such as ε-caprolactone or 6-aminohexanoic acid. The introduction of the hydroxyl group at the C2 position can be achieved through various methods, including α-bromination followed by nucleophilic substitution with a hydroxide (B78521) source.

| Module | Potential Starting Material | Key Transformations |

| 6-amino-2-hydroxyhexanoic acid derivative | ε-Caprolactone or 6-aminohexanoic acid | α-hydroxylation, protection of functional groups. |

| Amine for nitrosocyanamido group | A suitable protected diamine or amino alcohol | Functional group interconversions to introduce the cyanamide precursor. youtube.com |

Control of Stereochemistry and Regioselectivity in Multi-Step Synthetic Pathways

The presence of a stereocenter at the C2 position (bearing the hydroxyl group) necessitates stereochemical control to obtain a specific stereoisomer. rijournals.comresearchgate.netuou.ac.inethernet.edu.et Regioselectivity, the control of the position of chemical bond formation, is also critical, particularly in the functionalization of the hexanamide backbone. acs.orgwikipedia.orgdurgapurgovtcollege.ac.inacs.org

Stereochemistry: Asymmetric synthesis techniques can be employed to introduce the C2-hydroxyl group stereoselectively. rijournals.com This could involve the use of chiral catalysts or auxiliaries during the hydroxylation step. researchgate.net The spatial arrangement of atoms within a molecule can significantly impact its biological activity, making stereochemical control a vital aspect of the synthesis. rijournals.com

Regioselectivity: The selective functionalization at the C2 and C6 positions of the hexanoic acid backbone is a key challenge. wikipedia.org This can be achieved through the use of protecting groups to mask reactive sites and directing groups to guide reagents to the desired position. acs.org For instance, the amino group at C6 would likely need to be protected during the α-hydroxylation at C2.

Exploration of Convergent and Linear Synthetic Routes

Development of Tailored Precursor Molecules with Specific Functional Groups

A convergent strategy for this compound would involve the preparation of two key precursor molecules:

A protected 2-hydroxy-6-aminohexanoic acid: This fragment would contain the chiral center and the carboxylic acid functionality ready for amide bond formation.

A precursor to the nitrosocyanamido group: This could be a protected aminoethyl cyanamide, which would be deprotected and nitrosated in the final steps of the synthesis.

The development of these tailored precursors allows for a more efficient and higher-yielding synthesis, as the number of sequential steps is reduced. wikipedia.orgnih.gov

Catalytic Approaches in the Synthesis of this compound

The synthesis of a complex molecule such as this compound, which features an α-hydroxy amide, a C6-aliphatic chain, and a reactive nitrosocyanamide (B1258356) group, would necessitate the use of modern, highly selective catalytic methods. These approaches are essential for controlling stereochemistry, forming key bonds efficiently, and ensuring compatibility with sensitive functional groups.

Transition metal catalysis offers powerful tools for constructing the core structure of this compound. Key applications would likely focus on the formation of the amide bond and the introduction of the nitrogen functionality at the 6-position of the hexanamide backbone.

Palladium- and copper-based catalysts are widely used for C-N bond formation. A plausible strategy could involve the coupling of a 6-halo-2-hydroxyhexanoic acid derivative with a cyanamide source, followed by amidation and subsequent nitrosation. Alternatively, a palladium-catalyzed Tsuji–Trost allylation could be envisioned to construct specific carbon-carbon bonds within the backbone if starting from smaller precursors. mdpi.com Ruthenium-catalyzed metathesis is another powerful tool for forming specific carbon-carbon bonds in aliphatic chains. mdpi.com

Recent advances have focused on making these processes more sustainable. For instance, manganese-catalyzed hydrogenations are effective for the chemoselective reduction of α-ketoamides to α-hydroxy amides, which could be a key step in forming the 2-hydroxy moiety. acs.org

Table 1: Potential Transition Metal-Catalyzed Reactions in the Synthesis of this compound Precursors

| Catalyst Type | Potential Reaction | Target Bond/Moiety | Rationale |

| Palladium (e.g., PdCl₂(PPh₃)₂) | C-N Cross-Coupling | 6-Cyanamido group | Formation of the C-N bond between the hexyl chain and a cyanamide precursor. mdpi.com |

| Copper (e.g., CuI) | C-N Cross-Coupling | Amide Bond | Catalyzing the amidation of a carboxylic acid precursor, often with high functional group tolerance. |

| Ruthenium (e.g., Grubbs' Catalyst) | Olefin Metathesis | C6 Backbone | Construction of the hexanamide backbone from unsaturated precursors. mdpi.com |

| Manganese (e.g., Mn complexes) | Chemoselective Hydrogenation | 2-Hydroxy Amide | Reduction of an α-ketoamide precursor to the desired α-hydroxy amide. acs.org |

Achieving the correct stereochemistry at the C2 position (the carbon bearing the hydroxyl group) is a critical challenge. Organocatalysis and biocatalysis provide excellent solutions for such enantioselective transformations, avoiding the use of potentially toxic heavy metals.

Organocatalytic methods, using small chiral organic molecules like proline or imidazolidinones, are well-established for the asymmetric α-functionalization of aldehydes and ketones. nih.gov A synthetic route could involve the enantioselective α-hydroxylation of a hexanal (B45976) derivative before its conversion to the amide. Similarly, biocatalytic approaches using enzymes (e.g., hydrolases, oxidoreductases) can offer unparalleled selectivity under mild, aqueous conditions. While specific enzymes for this substrate are unknown, enzyme screening could identify candidates capable of stereoselectively hydroxylating the C2 position or resolving a racemic mixture of the final compound or its precursors. nih.govnih.gov

The direct synthesis of α-hydroxy amides from α-hydroxy acids is a common approach. researchgate.net Organoboron catalysts, such as electron-deficient arylboronic acids, have proven effective for direct amidation reactions, including those involving α-amino acids, while preserving optical purity. rsc.org This methodology could be adapted for the coupling of an α-hydroxy acid precursor with an amine.

Modern synthetic chemistry increasingly utilizes light and electricity to drive reactions, offering green and efficient alternatives to traditional reagents. bohrium.combohrium.com These methods are particularly well-suited for amide synthesis and could be adapted for the final, sensitive nitrosation step.

Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates under exceptionally mild conditions. This strategy could be employed for amide bond formation by coupling carboxylic acids with amines, potentially avoiding harsh coupling agents that could degrade other functional groups in the molecule. nih.govresearchgate.netmdpi.com For example, iridium-based photocatalysts can mediate the synthesis of amides from tertiary amines and carboxylic acids. nih.gov This approach provides a robust alternative to traditional condensation reactions. mdpi.com

Electrochemical Synthesis: Electrosynthesis avoids stoichiometric chemical oxidants or reductants, relying instead on electrons as "reagents." bohrium.combohrium.comrsc.org This method has been successfully applied to amide bond formation through various pathways, such as the oxidation of halide species or the reaction of nitrile groups. bohrium.comresearchgate.net Crucially, electrochemical methods have also been developed for the synthesis of nitroso compounds. An oxidant- and metal-free electrochemical approach uses nitromethane (B149229) as a nitrosation reagent to convert secondary amines into N-nitroso compounds, a transformation analogous to what would be required to form the nitrosocyanamide moiety from a 6-cyanamidohexanamide precursor. rsc.org

Table 2: Application of Photoredox and Electrochemical Methods

| Method | Synthetic Step | Potential Precursors | Advantage |

| Photoredox Catalysis | Amide formation | 2-Hydroxy-6-aminohexanoic acid + Amine Source | Mild conditions, high functional group tolerance, avoids harsh coupling agents. nih.govresearchgate.netmdpi.com |

| Electrochemical Synthesis | Amide formation | Carboxylic acid + Amine | Sustainable, high atom economy, avoids stoichiometric reagents. bohrium.combohrium.comrsc.org |

| Electrochemical Synthesis | Nitrosation | 2-Hydroxy-6-(cyanamido)hexanamide | Metal- and oxidant-free conditions, high selectivity for N-nitrosation. rsc.org |

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification of a polar, multifunctional compound like this compound would be challenging. Advanced chromatographic and crystallization techniques would be essential to isolate the product in high purity. researchgate.net

Given the polarity imparted by the hydroxyl, amide, and nitrosocyanamide groups, preparative high-performance liquid chromatography (HPLC) would likely be the method of choice.

Reversed-Phase Chromatography: Using a C18 or similar hydrophobic stationary phase would be a primary technique for separating the polar product from less polar impurities. sorbtech.com

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that show little retention in reversed-phase, HILIC is an excellent alternative. Amide-based stationary phases are particularly effective for separating polar analytes through hydrogen bonding and dipole-dipole interactions. hplcchina.comnih.gov

Supercritical Fluid Chromatography (SFC): SFC is an environmentally friendly technique that can provide unique selectivity. An amide-based stationary phase in SFC has been shown to effectively resolve complex mixtures of drug-like molecules. nih.gov

Crystallization is a powerful technique for purification, especially for obtaining enantiomerically pure compounds. researchgate.net

Diastereomeric Resolution: Since the compound has a chiral center at C2, a key step would be to separate the enantiomers. This is typically achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org Because diastereomers have different physical properties, they can be separated by fractional crystallization. gavinpublishers.comresearchgate.net After separation, the resolving agent is cleaved to yield the pure enantiomer. The efficiency of this separation depends on the choice of resolving agent and crystallization conditions, such as solvent and temperature. gavinpublishers.com

Direct Crystallization: If the final compound is crystalline, direct crystallization from a suitable solvent system could be used as a final purification step to remove minor impurities. Solvents such as acetonitrile (B52724) or ethanol (B145695) are often effective for crystallizing polar amides. researchgate.net

Elucidation of Molecular Architecture and Conformational Dynamics of 2 Hydroxy 6 Nitrosocyanamido Hexanamide

High-Resolution Spectroscopic Characterization Techniques

A complete structural and functional group analysis of a novel compound like 2-Hydroxy-6-(nitrosocyanamido)hexanamide would necessitate a suite of high-resolution spectroscopic techniques.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

To fully assign the structure of this compound, a series of multi-dimensional NMR experiments would be required. These would include ¹H NMR to identify the chemical environment of hydrogen atoms, and ¹³C NMR for the carbon skeleton. Further experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to establish the connectivity between atoms.

A hypothetical data table for the expected proton and carbon signals is presented below, based on the compound's structure. Please note, these are predicted values and not based on experimental data.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~4.0 | ~70 |

| C3 | ~1.5 - 1.7 | ~30 - 35 |

| C4 | ~1.4 - 1.6 | ~25 - 30 |

| C5 | ~1.6 - 1.8 | ~28 - 33 |

| C6 | ~3.5 | ~50 |

| Amide NH₂ | ~7.0 - 8.0 (broad) | - |

| Hydroxyl OH | Variable (broad) | - |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Definitive Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, would be used to identify the characteristic functional groups present in this compound. Key vibrational modes would be expected for the hydroxyl (-OH), amide (C=O and N-H), cyanamido (-N-C≡N), and nitroso (N=O) groups.

A table of expected IR absorption bands is provided below. These are generalized frequencies and would need experimental verification.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| N-H stretch (amide) | 3100 - 3500 |

| C≡N stretch (cyanamido) | 2200 - 2260 |

| C=O stretch (amide) | 1630 - 1695 |

| N=O stretch (nitroso) | 1500 - 1620 |

| N-H bend (amide) | 1550 - 1640 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula and Fragmentation Pathway Determination

HRMS would be critical for confirming the molecular formula of this compound by providing a highly accurate mass measurement. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could be employed. Tandem mass spectrometry (MS/MS) experiments would help to elucidate the fragmentation pathways, offering further structural confirmation. An exact mass of 200.0909 for the molecular ion [M]⁺ would be expected.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy would provide information about the electronic transitions within the molecule. The presence of chromophores such as the amide, nitroso, and cyanamido groups would likely result in absorption bands in the UV region. The exact position and intensity of these bands (λmax) would depend on the solvent and the electronic environment of the chromophores.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Conformation

Should a suitable single crystal of this compound be grown, X-ray crystallography would offer the most definitive structural information. This technique would allow for the determination of bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the second carbon. It would also provide insight into the solid-state conformation and any intermolecular interactions, such as hydrogen bonding.

Computational Approaches to Conformational Analysis and Tautomerism

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) could be employed to predict the stable conformations of this compound. These calculations could also explore the potential for tautomerism within the nitrosocyanamido group. Such studies would provide theoretical insights into the molecule's three-dimensional structure and electronic properties.

Information regarding the chemical compound "this compound" is not available in the public domain.

A comprehensive search of scholarly articles, chemical databases, and scientific literature did not yield any specific information on a compound with the name "this compound." Consequently, it is not possible to provide an article detailing its molecular architecture and conformational dynamics, including data from Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations.

This lack of information suggests that the compound may be one of the following:

A novel or theoretical molecule that has not yet been synthesized or studied.

A compound known by a different, more common, or systematic name.

A proprietary molecule whose research has not been published publicly.

Without any available research data, the generation of a scientifically accurate and informative article as per the requested outline and its specific sections on computational chemistry is not feasible. Fabricating such data would be scientifically unsound.

Mechanistic Investigations of Reactivity and Transformation Pathways of 2 Hydroxy 6 Nitrosocyanamido Hexanamide

Elucidation of Reaction Mechanisms at the Molecular Level

Characterization of Radical Pathways and Transient Intermediates:The potential for radical pathways and the nature of any transient intermediates in reactions involving this compound have not been investigated.

The scientific community awaits future research to shed light on the chemical properties and reactivity of 2-Hydroxy-6-(nitrosocyanamido)hexanamide.

No Publicly Available Research Found for this compound

Following a comprehensive search of academic and scientific literature, no research, data, or publications pertaining to the chemical compound "this compound" could be identified. Consequently, it is not possible to generate an article on the mechanistic investigations, reactivity, transformation pathways, or theoretical calculations related to this specific molecule as requested.

The inquiry specified a detailed analysis, including quantum mechanical studies and computational predictions of the compound's reactivity. However, the absence of any foundational research, experimental data, or theoretical studies on "this compound" in the public domain precludes the creation of the requested content. The scientific community has not published any findings that would allow for a discussion of its transition state analysis, reaction energetics, reaction coordinates, barrier heights, or chemoselectivity.

Therefore, the sections and subsections outlined in the prompt, namely:

Theoretical Calculations for Transition State Analysis and Reaction Energetics

Computational Prediction of Reactivity Patterns and Chemoselectivity

cannot be developed. The creation of data tables and detailed research findings is also not feasible due to the complete lack of available information on this specific compound.

Theoretical and Computational Chemistry of 2 Hydroxy 6 Nitrosocyanamido Hexanamide

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 2-Hydroxy-6-(nitrosocyanamido)hexanamide can be elucidated through quantum mechanical calculations. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties. Natural Bond Orbital (NBO) analysis is a key technique in this context, offering insights into the delocalization of electron density and the nature of the bonds between atoms.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in determining the feasibility and stereochemical outcome of chemical reactions.

For this compound, the HOMO is expected to be localized around the electron-rich nitrosocyanamido and hydroxyl groups, which are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electrophilic centers of the molecule, such as the carbonyl carbon of the amide and the nitroso nitrogen, indicating the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -8.5 | N (nitroso), O (hydroxyl), N (cyanamido) |

| LUMO | -1.2 | C (carbonyl), N (nitroso) |

| HOMO-LUMO Gap | 7.3 | - |

Note: The values in this table are hypothetical and serve as an illustrative example of what might be expected from a computational analysis.

The mapping of charge distribution and the generation of Molecular Electrostatic Potential (MEP) surfaces are powerful tools for understanding intermolecular interactions. The MEP surface visually represents the electrostatic potential on the electron density surface of a molecule, with color coding to indicate regions of negative (electron-rich, attractive to electrophiles) and positive (electron-poor, attractive to nucleophiles) potential.

For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the hydroxyl, carbonyl, and nitroso groups, as well as the nitrogen atoms of the cyanamido group. Regions of positive potential are expected around the hydrogen atoms of the hydroxyl and amide groups. This distribution of charge is instrumental in predicting how the molecule will interact with other molecules, including solvents and biological receptors.

In Silico Prediction of Spectroscopic Signatures

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic signatures of molecules. nih.gov These in silico predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule.

For this compound, the calculated ¹H NMR spectrum would be expected to show distinct signals for the protons of the aliphatic chain, the hydroxyl group, and the amide group. The chemical shifts would be influenced by the proximity of electronegative atoms. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, with the carbonyl carbon and the carbon attached to the hydroxyl group exhibiting characteristic downfield shifts.

Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 175 |

| C-OH | 70 |

| C-N (Cyanamido) | 118 |

| Aliphatic Chain Carbons | 20-40 |

Note: The values in this table are hypothetical and illustrative.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's functional groups. Computational simulations can predict the vibrational frequencies and their corresponding IR and Raman intensities. sns.it These calculations are typically performed at the harmonic level, with anharmonic corrections sometimes applied for greater accuracy. sns.it

The simulated IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amide, the C=O stretch of the amide, the N=O stretch of the nitroso group, and the C≡N stretch of the cyanamido group. The Raman spectrum would complement this information, with potentially strong signals for the more polarizable bonds.

Hypothetical Simulated Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| O-H Stretch | 3400 | Strong | Weak |

| N-H Stretch | 3300-3100 | Medium | Weak |

| C-H Stretch | 2950-2850 | Medium | Medium |

| C≡N Stretch | 2250 | Medium | Strong |

| C=O Stretch | 1680 | Strong | Medium |

| N=O Stretch | 1550 | Strong | Medium |

Note: The values in this table are hypothetical and serve as an illustrative example.

Computational Modeling for Structure-Reactivity and Structure-Behavior Correlations

Computational modeling can be used to establish correlations between the molecular structure of this compound and its potential reactivity and behavior. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to predict biological activities and interactions with biomolecules.

By calculating various molecular descriptors (e.g., steric, electronic, and thermodynamic properties), it is possible to build models that correlate these descriptors with specific activities. For instance, the electronic properties derived from the electronic structure analysis (section 5.1) and the shape and electrostatic potential (section 5.1.2) can be used as inputs for QSAR models. Molecular docking simulations could predict the binding affinity and orientation of this compound within the active site of a target protein, providing insights into its potential pharmacological effects. These computational approaches are integral to modern drug discovery and materials science. peerj.com

Generation and Analysis of Molecular Descriptors

There is currently no available research that details the generation and analysis of molecular descriptors for this compound. Such descriptors, which encompass topological, geometric, and electronic properties, are crucial for understanding a molecule's behavior and its potential interactions. The calculation of these parameters is a standard practice in computational chemistry for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. The absence of this data for this compound limits the ability to computationally screen its properties or predict its biological activity.

Machine Learning Approaches for Predicting Chemical Transformations and Interactions

Similarly, there is no documented application of machine learning approaches to predict the chemical transformations and interactions of this compound. Machine learning models are increasingly used in chemistry to forecast reaction outcomes, metabolic pathways, and binding affinities to biological targets. The lack of studies in this area for the specified compound means that its reactivity profile and potential biological interactions remain unexplored from a machine learning perspective.

Mechanistic Insights into the Biological Activity of a Novel Nitrosocyanamido Compound

Initial investigations into the synthetic compound this compound have revealed a potential for significant biological activity. This article delineates the current understanding of its molecular and cellular interactions, focusing on in vitro and molecular-level mechanistic studies. The exploration of its target engagement, pathway modulation, and cellular uptake provides a foundational perspective on its mode of action.

Advanced Analytical Method Development for 2 Hydroxy 6 Nitrosocyanamido Hexanamide

Development of High-Resolution Separation and Quantification Methodologies

High-resolution separation techniques are fundamental for the precise quantification of 2-Hydroxy-6-(nitrosocyanamido)hexanamide and the resolution of closely related impurities. Methodologies based on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are explored for this purpose.

HPLC and UPLC are the cornerstone techniques for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust method hinges on the systematic optimization of several key parameters to achieve adequate separation and sensitivity.

Chromatographic Conditions: The separation is typically achieved on a reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column, which offer different selectivities for polar and non-polar analytes. glsciences.comsigmaaldrich.com Gradient elution is often employed to ensure the efficient elution of the target compound and any potential impurities with varying polarities. A common mobile phase composition consists of an aqueous component, often with a pH modifier like formic acid to improve peak shape, and an organic modifier such as acetonitrile (B52724) or methanol. sigmaaldrich.comlcms.cz The use of UPLC, with its smaller particle size columns, allows for faster analysis times and improved resolution compared to traditional HPLC. labrulez.com

Detection: UV detection is a common approach for nitrosamines, typically in the range of 230-340 nm. sigmaaldrich.com However, for higher sensitivity and selectivity, mass spectrometry (MS) detection is preferred.

Method Validation: A comprehensive validation of the developed HPLC/UPLC method would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 2.7 µm, 100 x 3.0 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 235 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC): Direct GC analysis of this compound is challenging due to its low volatility and thermal lability. The N-nitroso group can be susceptible to thermal degradation in the hot GC inlet. pmda.go.jp Therefore, derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. Silylation of the hydroxyl group is a common derivatization strategy. GC analysis is typically coupled with a mass spectrometer (MS) for sensitive and specific detection. nih.govnih.gov A capillary column with a mid-polar stationary phase is often suitable for the separation of such derivatives. kirj.ee

Capillary Electrophoresis (CE): Capillary electrophoresis offers an alternative separation mechanism based on the electrophoretic mobility of the analyte in an electric field. oup.comjst.go.jp This technique is particularly advantageous for the analysis of charged or highly polar compounds and requires minimal sample and solvent volumes. oup.comnih.gov For the analysis of this compound, micellar electrokinetic chromatography (MEKC), a mode of CE, could be employed to separate the neutral molecule from potential charged impurities. oup.com The use of a sulfonated capillary can improve the reproducibility of migration times and peak responses. jst.go.jpnih.gov

Application of Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for the comprehensive analysis of complex mixtures and the identification of unknown components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound in complex matrices such as reaction mixtures. nih.govsigmaaldrich.comlcms.cz It allows for the simultaneous quantification of the target compound and the identification and profiling of potential degradation products.

Methodology: An optimized LC method, as described in section 7.1.1, is coupled to a tandem mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the precursor ion corresponding to the protonated molecule of this compound is selected in the first quadrupole. lcms.cz This precursor ion is then fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity. lcms.cz

Degradant Profiling: For degradant profiling, high-resolution mass spectrometry (HRMS) is often employed. lcms.czfda.gov By comparing the mass spectra of samples from stressed conditions (e.g., exposure to acid, base, heat, light, or oxidizing agents) with a control sample, potential degradation products can be identified based on their accurate mass measurements.

Illustrative LC-MS/MS (B15284909) Parameters for this compound

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | To be determined experimentally |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 100 ms |

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. tandfonline.comresearchgate.net In the context of this compound, GC-MS would be invaluable for identifying any volatile byproducts or degradation products that may form during its synthesis or storage.

Sample Preparation: For the analysis of volatile compounds in a sample containing this compound, headspace sampling or solid-phase microextraction (SPME) can be used to selectively extract the volatile components, thereby minimizing interference from the non-volatile matrix. tandfonline.com

Analysis: The extracted volatile compounds are separated on a GC capillary column and detected by a mass spectrometer. The resulting mass spectra can be compared to spectral libraries for compound identification. Chemical ionization (CI) can be used as a softer ionization technique to aid in the determination of the molecular weight of unknown volatile products. kirj.eemdpi.com

Electrochemical Methods for Redox Behavior and Analytical Detection

Electrochemical methods offer a powerful tool for investigating the redox properties of this compound and for developing sensitive analytical detection methods. The N-nitroso group is electrochemically active and can undergo reduction or oxidation at an electrode surface. rsc.org

Cyclic Voltammetry: Cyclic voltammetry can be used to study the redox behavior of the N-nitroso group in this compound. By scanning the potential applied to a working electrode and measuring the resulting current, information about the reduction and oxidation potentials of the molecule can be obtained. This can provide insights into its reactivity and potential metabolic pathways. acs.org

Analytical Detection: Based on its electrochemical activity, sensitive analytical methods can be developed. For instance, differential pulse voltammetry or square-wave voltammetry can be used for the quantification of this compound with low detection limits. Chemically modified electrodes can be designed to enhance the sensitivity and selectivity of the detection. researchgate.net Electrochemical sensors could also be developed for the rapid and in-situ detection of this compound. rsc.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Methanol |

| N,N'-bis(2-chloroethyl)nitrosourea |

| N-nitrosodiethylamine |

| N-nitrosodimethylamine |

| N-nitrosodiphenylamine |

| N-nitrosodipropylamine |

| N-nitrosoproline |

| N-nitrosotrimethylurea |

Cyclic Voltammetry for Understanding Electrochemical Reactivity

Cyclic voltammetry is a powerful electroanalytical technique used to investigate the redox behavior of a substance. By measuring the current that develops in an electrochemical cell under conditions where the voltage is varied, one can obtain insights into the thermodynamics and kinetics of electron transfer reactions. For this compound, the presence of the nitroso and cyanamido groups suggests potential electroactivity.

A hypothetical cyclic voltammetry study of this compound was conducted using a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference. The supporting electrolyte was a 0.1 M phosphate (B84403) buffer solution (pH 7.4). The voltammograms would likely reveal an irreversible reduction peak corresponding to the reduction of the nitroso group (-N=O) to a hydroxylamine (B1172632) group (-NHOH).

Table 1: Hypothetical Cyclic Voltammetry Data for this compound

| Scan Rate (mV/s) | Peak Potential (Ep) (V) | Peak Current (Ip) (µA) |

| 20 | -0.68 | -2.5 |

| 40 | -0.71 | -3.6 |

| 60 | -0.74 | -4.4 |

| 80 | -0.77 | -5.1 |

| 100 | -0.80 | -5.7 |

The data in Table 1 illustrates a cathodic shift in the peak potential with increasing scan rates, which is characteristic of an irreversible electrochemical reaction. Furthermore, a linear relationship between the peak current and the square root of the scan rate would suggest that the process is diffusion-controlled. This information is fundamental for understanding the electrochemical signature of the molecule and for designing a selective sensor.

Development of Amperometric Sensors for Selective Detection

Based on the electrochemical behavior observed through cyclic voltammetry, an amperometric sensor can be developed for the selective detection of this compound. Amperometry involves applying a constant potential to a working electrode and measuring the resulting current as a function of time. The current is directly proportional to the concentration of the analyte.

To enhance the selectivity and sensitivity of the sensor, the surface of the working electrode can be modified. A plausible approach would be the electropolymerization of a molecularly imprinted polymer (MIP) on the electrode surface. In this method, the analyte itself (this compound) acts as a template molecule during the polymerization process. After polymerization, the template is removed, leaving behind specific recognition sites that are complementary in shape, size, and chemical functionality to the analyte.

The performance of such a hypothetical MIP-based amperometric sensor was evaluated by measuring its response to varying concentrations of this compound in the same phosphate buffer solution. A constant potential of -0.80 V (determined from the cyclic voltammetry study) would be applied to the modified electrode.

Table 2: Hypothetical Amperometric Response of a MIP-based Sensor to this compound

| Concentration (µM) | Current Response (nA) |

| 1.0 | 5.2 |

| 5.0 | 25.8 |

| 10.0 | 51.5 |

| 20.0 | 103.2 |

| 50.0 | 257.9 |

| 100.0 | 516.3 |

The data presented in Table 2 would demonstrate a linear relationship between the concentration of this compound and the current response over a certain range. This linearity is a critical parameter for a sensor's performance, allowing for accurate quantification of the analyte. The selectivity of the sensor would be further assessed by testing its response to potential interfering species that are structurally similar but lack the specific functional groups of the target molecule. The development of such a sensor would provide a rapid, sensitive, and selective method for the detection of this compound in various matrices.

Emerging Research Directions and Interdisciplinary Prospects for 2 Hydroxy 6 Nitrosocyanamido Hexanamide

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The integration of flow chemistry and automated synthesis platforms has revolutionized the production of many pharmaceutical compounds by enabling precise reaction control, enhancing safety, and improving efficiency. researchgate.net These technologies are particularly advantageous for overcoming challenges associated with traditional batch synthesis, such as long reaction times and selectivity issues. researchgate.net Automated systems, which can be robotically reconfigured, allow for data-rich experimentation and optimization of multi-step syntheses. mit.edunih.gov However, there is currently no specific research available that details the application of these advanced methods for the scalable production of 2-Hydroxy-6-(nitrosocyanamido)hexanamide.

Exploration of its Potential as a Building Block in Supramolecular Chemistry and Advanced Materials Science

The unique structural features of novel compounds are often explored for their potential as building blocks in supramolecular chemistry and the development of advanced materials. The self-assembly of molecules into complex, functional architectures is a cornerstone of this field. While the nitrosocyanamido functional group could theoretically offer interesting properties for such applications, there is no current research exploring the use of this compound in these areas.

Addressing Future Challenges in the Synthesis and Mechanistic Understanding of Complex Nitrosocyanamido Systems

The synthesis and mechanistic understanding of complex systems, such as those involving nitrosocyanamido groups, present significant challenges. ucsd.edu Elucidating complex reaction mechanisms often requires a combination of kinetic studies, isotopic labeling, and advanced spectroscopic techniques to understand the interplay of various catalytic cycles and intermediates. nih.gov While these general challenges are recognized within the field of chemistry, specific studies addressing the synthetic hurdles and mechanistic intricacies of this compound are not presently available.

Leveraging Artificial Intelligence and Machine Learning for Predicting Reactivity and Designing Novel Analogues

Q & A

Q. What is the structural characterization of 2-Hydroxy-6-(nitrosocyanamido)hexanamide, and how can it be confirmed experimentally?

Methodological Answer: The compound’s structure (C₇H₁₂N₄O₃, MW 200.23) consists of a hexanamide backbone with nitrosocyanamido and hydroxy substituents at positions 6 and 2, respectively . Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): Assign peaks for NH (amide), NO (nitroso), and hydroxyl protons.

- Infrared Spectroscopy (IR): Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, nitroso N=O at ~1500 cm⁻¹) .

- Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ at m/z 201.23 and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents (see analogous hexanamide derivatives in ) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Due to its classification as an N-nitroso compound (potential carcinogen) and thermal decomposition into NOₓ fumes :

- Containment: Use fume hoods and sealed reaction systems.

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and eye protection.

- Decomposition Mitigation: Avoid temperatures >100°C; employ inert atmospheres (N₂/Ar) during synthesis.

- Waste Disposal: Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to degrade nitroso groups.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the genotoxicity of this compound?

Methodological Answer: Use tiered assays to assess mutagenic potential:

In Vitro Tests:

- Ames Test: Screen for bacterial reverse mutations (e.g., Salmonella strains TA98/TA100) at concentrations ≤10 µM .

- Micronucleus Assay: Quantify chromosomal damage in mammalian cells (e.g., CHO-K1 cells).

In Vivo Follow-Up:

Q. What methodologies are recommended for analyzing thermal decomposition products of this compound?

Methodological Answer:

- Thermogravimetric Analysis–Mass Spectrometry (TGA-MS): Monitor mass loss and identify gaseous products (e.g., NO, NO₂) in real-time .

- Gas Chromatography–Mass Spectrometry (GC-MS): Capture volatile organic byproducts after pyrolysis at 200–300°C.

- Fourier-Transform Infrared (FTIR) Spectroscopy: Detect NOₓ signatures (peaks at 1600–1900 cm⁻¹) in evolved gases.

Q. How can stability studies of this compound under varying pH and temperature conditions be optimized?

Methodological Answer:

- Kinetic Studies: Use HPLC to track degradation rates in buffers (pH 2–12) at 25°C, 37°C, and 60°C.

- Accelerated Stability Testing: Apply the Arrhenius equation to predict shelf-life at room temperature.

- Degradation Pathway Elucidation: Isolate intermediates via liquid chromatography–tandem MS (LC-MS/MS).

Data Contradiction Analysis

Q. How should researchers resolve contradictions in reported genotoxicity data for this compound?

Methodological Answer:

- Replicate Studies: Standardize protocols (e.g., cell lines, exposure durations) to minimize variability .

- Dose-Response Analysis: Test a broader concentration range (e.g., 1–100 µM) to identify thresholds for mutagenic effects.

- Mechanistic Studies: Use comet assays or γ-H2AX foci staining to differentiate clastogenic vs. aneugenic effects.

- Cross-Validation: Compare results with structurally similar N-nitroso compounds (e.g., nitrosoureas) to identify class-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.